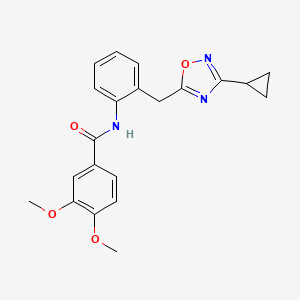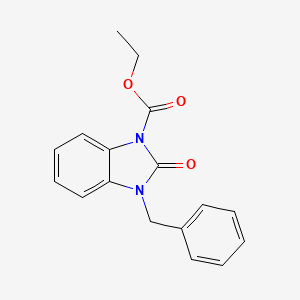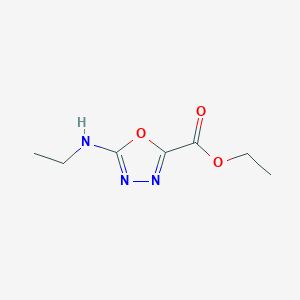
(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin-1 Receptor Antagonism
Research by Bonaventure et al. (2015) has highlighted the application of a compound structurally similar to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea in the context of stress-induced hyperarousal. The compound, identified as compound 56, demonstrated selective antagonism of the orexin-1 receptor (OX1R) in the brain. This research suggests potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Antibacterial Activity
A study by Dhokale et al. (2019) explored the antibacterial properties of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives, indicating potential applications in the development of new antibacterial agents. The synthesized compounds showed promising results against S. aureus and E. coli bacteria (Dhokale et al., 2019).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research by Al-Issa (2012) involved the synthesis of various pyridine derivatives, including those related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. These derivatives have potential applications in developing new pharmaceutical compounds (Al-Issa, 2012).
Molecular Docking Study
A molecular docking study conducted by El-Azab et al. (2016) on a similar compound demonstrated its potential inhibitory activity against a pyrrole inhibitor. This research indicates possible applications in drug design and discovery (El-Azab et al., 2016).
Anti-inflammatory and Analgesic Agents
Farag et al. (2012) synthesized new quinazolinone derivatives with potential applications as anti-inflammatory and analgesic agents. This research broadens the scope of therapeutic uses for compounds structurally related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea (Farag et al., 2012).
PI3 Kinase Inhibition
A study by Chen et al. (2010) on the synthesis of an active metabolite of a potent PI3 kinase inhibitor provides insight into the potential use of similar compounds in cancer therapy (Chen et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene with m-tolyl isocyanate to form the desired product.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene", "m-tolyl isocyanate" ], "Reaction": [ "To a solution of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene (1.0 equiv) in a suitable solvent, add m-tolyl isocyanate (1.2 equiv) and a catalytic amount of a suitable base such as triethylamine or pyridine.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the desired product as a solid." ] } | |
CAS番号 |
899984-38-4 |
製品名 |
(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea |
分子式 |
C22H19N5O2 |
分子量 |
385.427 |
IUPAC名 |
1-(3-methylphenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C22H19N5O2/c1-15-6-4-8-17(12-15)24-21(28)26-20-18-9-2-3-10-19(18)25-22(29)27(20)14-16-7-5-11-23-13-16/h2-13H,14H2,1H3,(H2,24,26,28) |
InChIキー |
UWTQIAHEDDVDFT-LHLOQNFPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Cyclopropyl-4-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2426347.png)

![2-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]acetic acid](/img/structure/B2426349.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2426353.png)

![1-[(2-Fluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2426358.png)
![4-[6-(4-Benzylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2426360.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2426367.png)

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzenesulfonamide](/img/structure/B2426369.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426370.png)